molecular formula C10H10N2O5 B15047447 (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate

Cat. No.: B15047447
M. Wt: 238.20 g/mol
InChI Key: DCWNKEASSHNEIR-NVUWAARKSA-N
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Description

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate is a complex organic compound characterized by the presence of furan rings, hydroxyimino groups, and hydroxylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate typically involves the condensation of furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, followed by the addition of a suitable oxidizing agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The furan rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine
  • (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrochloride

Uniqueness

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate is unique due to its hydrate form, which can influence its solubility, stability, and reactivity compared to its anhydrous counterparts. The presence of the hydrate form can also affect its interaction with biological systems and its overall efficacy in various applications.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

(NZ)-N-[(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine;hydrate

InChI

InChI=1S/C10H8N2O4.H2O/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8;/h1-6,13-14H;1H2/b11-9+,12-10+;

InChI Key

DCWNKEASSHNEIR-NVUWAARKSA-N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CO2.O

Canonical SMILES

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2.O

Origin of Product

United States

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